1-(2-Ethylpyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-(2-Ethylpyrrolidin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylpyrrolidin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethylpyrrolidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{2-Ethylpyrrolidine} + \text{Ethanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylpyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethylpyrrolidin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylpyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Ethylpyrrolidin-2-yl)ethan-1-one can be compared with other pyrrolidine derivatives:
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative with a carbonyl group at the second position.
N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(2-ethylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-3-8(7(2)10)5-4-6-9-8/h9H,3-6H2,1-2H3 |
InChI Key |
QFAJRWAJMQJMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)C(=O)C |
Origin of Product |
United States |
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